Absolute Stereochemical Configuration: (S)- vs. (R)-Enantiomer Identity in mGlu5 PAM Pharmacophore Context
The (S)-enantiomer (CAS 1956435-64-5) possesses the opposite absolute configuration at the α-carbon of the 3-hydroxy-3-methylbutan-2-yl side chain compared to the (R)-enantiomer (CAS 1467663-41-7). In the closely related 5-arylethynyl-picolinamide series where the bromo substituent is replaced via Sonogashira coupling, the (R)-configured compound VU0424465 exhibits potent mGlu5 PAM activity with pEC50 = 8.70 ± 0.13 for IP1 accumulation and pEC50 = 8.39 ± 0.13 for pERK1/2, representing >1,000-fold potency enhancement over the orthosteric agonist DHPG (pEC50 = 5.44 ± 0.10 and 6.31 ± 0.25, respectively) [1]. This establishes that the stereochemistry of the amino alcohol side chain is a critical determinant of pharmacological activity. The (S)-enantiomer serves as the enantiomeric probe for SAR studies and as the precursor to (S)-configured 5-arylethynyl analogs with potentially distinct pharmacological profiles.
| Evidence Dimension | Stereochemical identity and downstream pharmacological relevance |
|---|---|
| Target Compound Data | (S)-configuration at α-carbon of 3-hydroxy-3-methylbutan-2-yl side chain; CAS 1956435-64-5; used as precursor to (S)-configured 5-arylethynyl analogs |
| Comparator Or Baseline | (R)-configuration analog VU0424465: pEC50 (IP1) = 8.70 ± 0.13, pEC50 (pERK1/2) = 8.39 ± 0.13 at human mGlu5 in HEK293A cells; DHPG orthosteric agonist: pEC50 (IP1) = 5.44 ± 0.10, pEC50 (pERK1/2) = 6.31 ± 0.25 |
| Quantified Difference | VU0424465 (R-enantiomer analog) shows >3 log units enhanced potency over DHPG; (S)-enantiomer provides opposite stereochemistry for comparative SAR |
| Conditions | HEK293A cells stably expressing human mGlu5 receptor; IP1 accumulation and pERK1/2 assays; n=3-10 independent experiments performed in duplicate |
Why This Matters
Procuring the defined (S)-enantiomer rather than the (R)-enantiomer or racemate is essential for generating stereochemically defined 5-arylethynyl analogs and for interrogating the stereochemical determinants of mGlu5 PAM pharmacology, which VU0424465 data show is a high-potency pharmacophore space.
- [1] pA2 Online, 6th Focused Meeting on Cell Signalling, University of Leicester, UK. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5. VU0424465 data: pEC50 (IP1) = 8.70±0.13, pEC50 (pERK1/2) = 8.39±0.13; DHPG: pEC50 (IP1) = 5.44±0.10, pEC50 (pERK1/2) = 6.31±0.25. View Source
